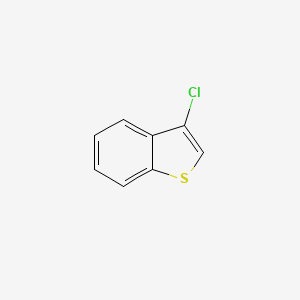

3-Chloro-1-benzothiophene

説明

Historical Context and Evolution of Benzothiophene (B83047) Research

The discovery of benzothiophene dates back to the early 20th century. numberanalytics.com Initially, it garnered limited attention, with some interest in its application in thioindigo (B1682309) dyes. tandfonline.com However, the landscape of benzothiophene research underwent a significant transformation with the advent of the concept of bioisosterism, which identifies it as a bioisostere of indole. tandfonline.com This realization spurred interest among organic chemists, leading to the synthesis and investigation of numerous benzothiophene derivatives.

Over the years, research has expanded from basic synthesis to exploring the diverse pharmacological activities of these compounds. tandfonline.com Benzothiophene derivatives have been investigated for a wide range of biological effects, including as nervous system depressants, analgesics, herbicides, muscle relaxants, and tranquilizers. tandfonline.com The evolution of synthetic methodologies has also been a key aspect of benzothiophene research, with modern approaches focusing on more efficient and sustainable methods like transition metal-catalyzed cross-coupling reactions. numberanalytics.comresearchgate.net

Significance of Halogenated Benzothiophenes in Organic and Medicinal Chemistry Research

The introduction of halogen atoms into the benzothiophene scaffold has been shown to be a critical strategy for enhancing the biological activity of these derivatives. nih.gov Halogenation, particularly at the C3-position, can significantly influence the electronic properties of the molecule and its interactions with biological targets. nih.gov

Research has demonstrated that halogenated benzothiophenes exhibit a broad spectrum of pharmacological activities. nih.gov For instance, 3-chlorobenzothiophene derivatives have been studied for their potent antimicrobial properties. nih.govnih.gov The presence of a chlorine atom at the third position has been linked to improved antimicrobial activity. nih.gov Beyond antimicrobial effects, halogenated benzothiophenes are valuable intermediates in organic synthesis, serving as precursors for the creation of more complex heterocyclic systems with potential therapeutic applications. rsc.org The chloro-substituent can undergo nucleophilic substitution reactions, allowing for further functionalization and the generation of diverse chemical libraries for drug discovery. smolecule.com

Current Research Trends and Future Directions for 3-Chloro-1-benzothiophene

Current research on this compound is heavily focused on its utility as a versatile starting material for the synthesis of novel heterocyclic compounds with a wide array of potential biological activities. tandfonline.comresearchgate.net It serves as a key building block for creating derivatives with potential applications as antimicrobial, anticancer, and anti-inflammatory agents. smolecule.com

The reactivity of the chloro- and carbonyl groups in derivatives of this compound allows for a variety of chemical transformations, including nucleophilic substitutions and condensation reactions, leading to the formation of diverse heterocyclic systems like thiazoles, triazoles, oxadiazoles, and quinazolinones. tandfonline.comresearchgate.net For example, this compound-2-carbonylchloride is a common precursor used to synthesize a range of these heterocyclic compounds. tandfonline.comresearchgate.net

Future research directions are likely to continue exploring the synthetic versatility of this compound to generate novel and more potent therapeutic agents. vulcanchem.comwisdomlib.org There is a growing interest in developing more efficient and environmentally benign synthetic methods for its derivatives. nih.gov Furthermore, the application of this compound derivatives is expanding into materials science, with investigations into their use in the development of organic semiconductors and light-emitting diodes (OLEDs). The unique electronic properties conferred by the chlorinated benzothiophene moiety make it an attractive candidate for the design of new functional materials.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-chloro-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClS/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VURMGNDSRHGHQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40223655 | |

| Record name | Benzo(b)thiophene, 3(?)-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40223655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7342-86-1 | |

| Record name | 3-Chlorobenzothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007342861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chlorobenzothiophene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60757 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzo(b)thiophene, 3(?)-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40223655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-1-benzothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLOROBENZOTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SE587G4DK7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Comprehensive Synthetic Strategies for 3 Chloro 1 Benzothiophene and Its Functionalized Derivatives

Precursors and Starting Materials in the Synthesis of 3-Chloro-1-benzothiophene Core

The synthesis of the this compound core can be initiated from several readily available starting materials. One common precursor is cinnamic acid . tandfonline.comwisdomlib.orgresearchgate.netnih.govnih.gov This unsaturated carboxylic acid provides the necessary carbon framework for the eventual formation of the bicyclic benzothiophene (B83047) system.

Another key starting material is thionyl chloride , which serves as both a chlorinating and a cyclizing agent in some synthetic routes. wisdomlib.orgnih.govtandfonline.comjmchemsci.com Pyridine (B92270) is often used in conjunction with thionyl chloride, acting as a catalyst and an acid scavenger. wisdomlib.orgnih.gov

For the construction of substituted benzothiophenes, 2-chloro-5-nitrobenzaldehyde (B167295) can be employed. rsc.org This precursor allows for the introduction of a nitro group, which can be further modified, onto the benzene (B151609) ring of the benzothiophene. Additionally, methyl thioglycolate is a crucial reagent for building the thiophene (B33073) portion of the benzothiophene ring system through condensation reactions. rsc.org

In more contemporary approaches, aryne chemistry utilizes precursors like 2-chloro-6-(trimethylsilyl)phenyl triflate to generate aryne intermediates that can react with alkynyl sulfides to form the benzothiophene scaffold. rsc.orgnih.gov

Direct Synthetic Routes to this compound

Several methods have been established for the direct synthesis of the this compound core.

A widely cited method involves the reaction of cinnamic acid with thionyl chloride . wisdomlib.orgnih.govtandfonline.com This reaction is typically carried out in the presence of a catalytic amount of pyridine and often requires prolonged refluxing. wisdomlib.org The process leads to the formation of this compound-2-carbonyl chloride, which can then be decarboxylated to yield this compound.

An alternative route that avoids the use of cinnamic acid starts with the halogenation of a pre-formed benzothiophene ring. For instance, a benzothiophene can be halogenated to introduce the chloro group at the 3-position. rsc.org

More modern synthetic strategies include the use of aryne intermediates. The reaction between an aryne precursor, such as 2-chloro-6-(trimethylsilyl)phenyl triflate , and an alkynyl sulfide (B99878) in the presence of a fluoride (B91410) source like cesium fluoride provides a direct, one-step method to construct the 3-substituted benzothiophene skeleton. rsc.orgnih.gov This approach offers good functional group tolerance and allows for the synthesis of a variety of substituted benzothiophenes. nih.gov

Another innovative one-step synthesis has been reported starting from commercially available o-chlorobenzaldehyde and sodium hydrogen sulfide. researchgate.net

Derivatization Approaches from this compound Core Structures

The this compound core serves as a versatile platform for the synthesis of a multitude of functionalized derivatives with potential applications in various fields.

A key intermediate for further derivatization is This compound-2-carbonyl chloride . This compound is commonly prepared by reacting cinnamic acid with thionyl chloride in the presence of dimethylformamide (DMF) and dry pyridine. nih.govtandfonline.com This acid chloride is a reactive species that can readily undergo reactions with various nucleophiles to introduce a wide range of functional groups at the 2-position.

For example, it can be condensed with various aromatic aldehydes to form chalcone-like derivatives which can then be used to synthesize more complex heterocyclic systems like pyrazoles. worldwidejournals.com

The reaction of This compound-2-carbonyl chloride with hydrazine (B178648) hydrate (B1144303) readily affords This compound-2-carbohydrazide (B1268429) . tandfonline.comresearchgate.netnih.govnih.govresearchgate.net This conversion is a crucial step as the resulting carbohydrazide (B1668358) is a versatile building block for the synthesis of numerous heterocyclic compounds. The formation of the carbohydrazide is typically achieved by treating the acid chloride with hydrazine hydrate in a suitable solvent. nih.gov The structure of the resulting hydrazide can be confirmed by spectroscopic methods, with the IR spectra showing characteristic N-H and C=O stretching absorptions. nih.gov

This compound-2-carbohydrazide is a valuable precursor for the synthesis of various five-membered heterocyclic rings.

Oxadiazoles: Treatment of the carbohydrazide with formic acid yields the corresponding N-formyl acid hydrazide. nih.govnih.govresearchgate.net Subsequent refluxing of this intermediate with a dehydrating agent like phosphorous pentoxide in xylene leads to the formation of 2-(3-chloro-1-benzothien-2-yl)-1,3,4-oxadiazole. nih.govnih.govresearchgate.net

Thiadiazoles: Similarly, reacting the N-formyl acid hydrazide with phosphorous pentasulphide in xylene results in the formation of the corresponding 2-(3-chloro-1-benzothien-2-yl)-1,3,4-thiadiazole. nih.govnih.govresearchgate.net

Triazoles: The carbohydrazide can be converted to thiosemicarbazide (B42300) derivatives by reaction with appropriate isothiocyanates. tandfonline.comresearchgate.net These thiosemicarbazides can then be cyclized. For instance, reaction of the carbohydrazide with thiosemicarbazide and subsequent ring closure in the presence of sodium hydroxide (B78521) yields 5-(3-chloro-1-benzothien-2-yl)-4H-1,2,4-triazole-3-thiol. nih.govnih.govresearchgate.net This triazole can be further derivatized at the thiol group. nih.govnih.govresearchgate.net Alternatively, reaction with phenyl isothiocyanate followed by alkaline cyclization affords the 4-phenyl substituted triazole derivative. nih.govnih.govresearchgate.net

These cyclization reactions significantly expand the chemical diversity of compounds derived from the this compound core.

The this compound moiety has been incorporated into quinazolinone structures, which are known for their broad spectrum of biological activities. researchgate.nettandfonline.comtandfonline.com

A common synthetic route involves the reaction of This compound-2-carbonyl chloride with anthranilic acid in pyridine to form an intermediate, 2-(3-chloro-1-benzothiophen-2-yl)-4H-3,1-benzoxazin-4-one. tandfonline.comtandfonline.com This benzoxazinone (B8607429) is a key precursor that can react with various nitrogen nucleophiles to yield a range of 3-substituted quinazolinones. tandfonline.comtandfonline.com

For example, reacting the benzoxazinone with aromatic amines in acetic acid leads to the formation of 2-(3-chloro-1-benzothiophen-2-yl)-3-(substituted-phenyl)-4-(3H)-quinazolinones. tandfonline.comtandfonline.com Similarly, reaction with hydroxylamine (B1172632) hydrochloride, formamide, or thiosemicarbazide can also yield corresponding quinazolinone derivatives. tandfonline.comtandfonline.com

Another approach involves the synthesis of 3-amino-2-arylquinazolin-4(3H)-one, which is then reacted with this compound-2-carbonyl chloride to produce 3-chloro-N-(4-oxo-2-arylquinazolin-3(4H)-yl)-1-benzothiophene-2-carboxamide analogs. hilarispublisher.com

The synthesis of these quinazolinone derivatives highlights the utility of the this compound core in constructing complex, biologically relevant molecules.

Synthesis of this compound-2-carbonyl Chloride and its Derivatives

Schiff Base Derivatization

The synthesis of Schiff bases from the this compound scaffold typically proceeds via a functionalized intermediate, most commonly this compound-2-carbohydrazide. This carbohydrazide is itself synthesized from 3-chlorobenzothiophene-2-carbonyl chloride by reaction with hydrazine hydrate. researchgate.netgoogle.com.na The formation of the Schiff base, a class of compounds containing a carbon-nitrogen double bond (imine), is achieved through the condensation reaction of the carbohydrazide with various aldehydes or ketones.

This reaction is generally carried out by refluxing an equimolar mixture of the this compound-2-carbohydrazide intermediate and a suitable carbonyl compound in an alcoholic solvent, such as ethanol (B145695). googleapis.com A catalytic amount of a weak acid, like glacial acetic acid, is often added to facilitate the reaction. googleapis.com The reaction mixture is typically heated for several hours, after which the Schiff base product separates upon cooling and can be purified by recrystallization from solvents like ethanol or dimethylformamide (DMF). nih.govmasterorganicchemistry.com Yields for these reactions are reported to be in the range of 65–85%. nih.govmasterorganicchemistry.com

A variety of aromatic and heterocyclic aldehydes, including salicylaldehyde (B1680747) and its derivatives, have been successfully used to generate a diverse library of Schiff bases. googleapis.com For instance, the reaction between 3-chloro-6-methoxy-benzothiophene-2-carbohydrazide and salicylaldehyde produces 3-chloro-N′-[(1E)-(2-hydroxyphenyl)methylene]-6-methoxy-1-benzothiophene-2-carbohydrazide. googleapis.com The structures of these resulting Schiff base ligands are routinely confirmed using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR. nih.govmasterorganicchemistry.com

Alternatively, This compound-2-carbaldehyde (B111835) can serve as the starting material for Schiff base formation, reacting with various amines or hydrazides. google.com

Table 1: Examples of Schiff Base Synthesis from this compound Derivatives

| Starting Material | Reagent | Conditions | Product Class | Yield | Citations |

|---|---|---|---|---|---|

| 3-chloro-6-methoxybenzo[b]thiophene-2-carbohydrazide | Various carbonyl compounds | Anhydrous ethanol, glacial acetic acid (cat.), reflux 6-8h | Schiff Bases | 65-85% | nih.gov, masterorganicchemistry.com |

| 3-chloro-6-methoxy-benzothiophene-2-carbohydrazide | Salicylaldehyde | Ethanol, glacial acetic acid (cat.), reflux ~6h | Schiff Base (HL) | Not specified | googleapis.com |

Introduction of Substituents at Specific Positions on the Benzothiophene Ring System

Functionalization of the this compound core can be achieved through electrophilic substitution reactions, which introduce new substituents onto the benzene portion of the molecule. The position of these substituents is governed by the directing effects of the fused thiophene ring and the existing chloro-substituent.

Nitration Reactions

The introduction of a nitro group (—NO₂) onto the this compound ring system is a key functionalization step. For the parent benzothiophene, electrophilic substitution, such as nitration, preferentially occurs at the C3 position. researchgate.net However, with the C3 position occupied by a chlorine atom, substitution is directed to the benzene ring. The order of reactivity for electrophilic substitution on the unsubstituted benzothiophene ring is 3 > 2 > 6 > 5 > 4 > 7.

The synthesis of 3-chloro-6-nitro-1-benzothiophene derivatives has been documented, confirming that nitration can be directed to the C6 position. googleapis.comlibretexts.orgrsc.org For example, the compound N-(1,3-benzothiazol-2-yl)-3-chloro-6-nitro-1-benzothiophene-2-carboxamide features a nitro group at the C6 position of the benzothiophene core. googleapis.com However, direct nitration of certain precursors can be challenging; the reaction of a 6-nitrocinnamic acid with thionyl chloride to form the corresponding 3-chloro-6-nitrobenzothiophene can result in poor yields and inseparable mixtures. libretexts.org

An alternative strategy involves starting with a pre-nitrated benzene derivative. For instance, the condensation of methyl thioglycolate with 2-chloro-5-nitrobenzaldehyde yields methyl 5-nitrobenzo[b]thiophene-2-carboxylate, which can then be further functionalized. libretexts.org General nitration of aromatic compounds is typically achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comchemicalbook.com The application of such conditions to this compound would be expected to yield a mixture of isomers, with substitution at the C6 and C5 positions being plausible outcomes. Some research suggests that nitration at the C5 position can enhance the biological potency of certain benzothiophene derivatives.

Halogenation and Sulfonation at Position 5 or 6

Halogenation: The introduction of additional halogen atoms, such as bromine, onto the this compound framework can be accomplished through electrophilic halogenation. The existence of compounds like 2-bromo-5-chloro-3-methylbenzo[b]thiophene (B61854) demonstrates that halogenation at the C5 position is a viable synthetic route. researchgate.net Similarly, the synthesis of 6-bromo-3-chloro-1-benzothiophene-2-carbonitrile (B12118903) indicates that the C6 position is also accessible for halogenation. Regioselective halogenation can be achieved by carefully selecting the halogenating agent and reaction conditions. acs.org For example, bromination can be carried out using N-bromosuccinimide (NBS). libretexts.org

Sulfonation: The introduction of a sulfonic acid group (—SO₃H) via electrophilic aromatic substitution is another important functionalization reaction. Sulfonation is typically performed using fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in H₂SO₄) or chlorosulfonic acid (ClSO₃H). masterorganicchemistry.comchemicalbook.comresearchgate.net For unsubstituted benzothiophene, sulfonation with a mixture of sulfuric acid and acetic anhydride (B1165640) yields primarily benzo[b]thiophene-3-sulfonic acid. google.com With the C3 position blocked in this compound, sulfonation is expected to occur on the benzene ring. Analogous heterocyclic systems like 1,3-benzothiazole undergo sulfonation with fuming sulfuric acid at the 6-position. google.com While benzothiophenes can be less susceptible to electrophilic substitution compared to other heterocycles, the reaction can be promoted by activating groups or specific reaction conditions. nih.gov The resulting sulfonic acid can be further converted to a sulfonyl chloride, a versatile intermediate, by reacting it with an agent like thionyl chloride (SOCl₂). google.com

Advanced Coupling Reactions for this compound Framework Construction

Modern synthetic organic chemistry offers powerful tools for the construction of complex molecular architectures. For the this compound system, these include both the formation of the heterocyclic core through cyclization and the modification of the pre-formed core via cross-coupling reactions.

Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are instrumental in forming new carbon-carbon bonds, and this compound derivatives can serve as substrates in these transformations. The chlorine atom at the C3 position, as well as other halogens on the ring, can act as a handle for these reactions.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid) with an organohalide. researchgate.net Aryl chlorides, including this compound, are suitable electrophiles for this reaction, typically requiring a palladium catalyst and a base. google.com.na For example, the chloro substituent in this compound-2-sulfonyl fluoride can facilitate cross-coupling at the C7 position in certain contexts. The reaction has been used to diversify benzothiophene scaffolds; for instance, a 5-bromobenzothiophene intermediate was used in a late-stage Suzuki coupling to generate a library of kinase inhibitors. libretexts.org Efficient protocols for the Suzuki coupling of heteroaryl chlorides with various boronic acids have been developed, often using aqueous solvents. google.com.na

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. acs.org Aryl chlorides are viable partners in Sonogashira couplings, allowing for the introduction of alkynyl moieties onto the this compound core. acs.org The reaction is carried out in the presence of a base, such as an amine, and can be performed under mild conditions. acs.org While homocoupling of the alkyne can be a side reaction, conditions can be optimized to minimize this outcome.

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. This methodology can be applied to heteroaromatic compounds like benzothiophene to introduce alkenyl substituents.

Table 2: Overview of Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst System | Key Features | Citations |

|---|---|---|---|---|

| Suzuki-Miyaura | Organohalide (e.g., Aryl Chloride) + Organoboron compound | Pd catalyst, Base | Forms C(sp²)-C(sp²) bonds; tolerant of many functional groups. | libretexts.org, google.com.na, researchgate.net |

| Sonogashira | Organohalide (e.g., Aryl Chloride) + Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Forms C(sp²)-C(sp) bonds; useful for synthesizing alkynylarenes. | , acs.org |

Cyclization Reactions

The construction of the this compound framework itself is most commonly achieved through intramolecular cyclization reactions. These methods build the fused heterocyclic ring system from acyclic precursors.

One prominent method is the electrophilic cyclization of 2-alkynyl thioanisoles . In this approach, a suitably substituted 2-alkynyl thioanisole (B89551) undergoes cyclization in the presence of an electrophilic chlorine source. nih.gov A convenient and environmentally benign version of this reaction uses sodium chloride as the source of electrophilic chlorine, catalyzed by copper(II) sulfate (B86663) in ethanol, to produce 3-chloro substituted benzothiophenes in high yields. researchgate.net Another variation involves a copper-catalyzed chlorocyclization using CuCl₂.

Another widely used strategy involves the reaction of cinnamic acids with thionyl chloride (SOCl₂) . Refluxing a substituted cinnamic acid with thionyl chloride can lead to the formation of a this compound-2-carbonyl chloride derivative. libretexts.org For example, this method is used to prepare the precursor for many Schiff base syntheses. nih.govmasterorganicchemistry.com However, the success and yield of this reaction can be highly dependent on the substituents present on the cinnamic acid ring. libretexts.org

A third major pathway is the condensation of benzaldehyde (B42025) derivatives with thioglycolates . For example, the condensation of a substituted benzaldehyde with methyl thioglycolate under basic conditions can produce a benzo[b]thiophene-2-carboxylate ester. libretexts.org This ester can then be subjected to further reactions, such as halogenation, to install the desired chloro-substituent at the C3 position.

Finally, bromocyclization of ortho-substituted arylmethyl sulfides promoted by reagents like N-methyl-pyrrolidin-2-one hydrotribromide can lead to 3-bromo-benzothiophene derivatives, which are themselves valuable platforms for further functionalization. google.com

Table 3: Key Cyclization Strategies for Benzothiophene Framework Construction

| Precursor Type | Key Reagents | Product Feature | Citations |

|---|---|---|---|

| 2-Alkynyl thioanisoles | NaCl, CuSO₄ or CuCl₂ | Forms this compound core directly. | researchgate.net |

| Cinnamic acids | Thionyl chloride (SOCl₂) | Forms this compound-2-carbonyl chloride. | libretexts.org |

| Benzaldehydes | Methyl thioglycolate, Base | Forms benzo[b]thiophene-2-carboxylate for further functionalization. | libretexts.org |

Chemical Reactivity and Mechanistic Studies of 3 Chloro 1 Benzothiophene Derivatives

Nucleophilic Substitution Reactions at the Chlorine Atom

The chlorine atom at the C3 position of the benzothiophene (B83047) ring is susceptible to nucleophilic substitution, a cornerstone of cross-coupling reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have proven effective for forming new carbon-carbon bonds at this position. These reactions typically involve the reaction of the chloro-substituted benzothiophene with a boronic acid in the presence of a palladium catalyst and a base. This methodology allows for the introduction of various aryl and heteroaryl substituents, significantly diversifying the molecular architecture. nih.govacs.orgyoutube.com

The generally accepted mechanism for nucleophilic aromatic substitution (SNAr) involves a two-step addition-elimination sequence via a Meisenheimer complex. However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. youtube.com The specific mechanism for 3-chloro-1-benzothiophene derivatives can be influenced by the nature of the nucleophile, the solvent, and the presence of activating or deactivating groups on the benzothiophene ring.

A notable application of this reactivity is the Suzuki-Miyaura cross-coupling of a C3-chloro derivative with phenylboronic acid, which has been demonstrated as a viable synthetic strategy. nih.gov This reaction underscores the utility of the C-Cl bond as a handle for further functionalization.

Table 1: Examples of Nucleophilic Substitution Reactions

| Reactant | Reagent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| C3-chloro benzothiophene derivative | Phenylboronic acid | Palladium catalyst, base | C3-phenyl benzothiophene derivative | nih.gov |

Reactions Involving the Benzothiophene Ring System

The benzothiophene ring system itself is amenable to various chemical modifications, including electrophilic substitution and metalation. Benzothiophenes generally undergo electrophilic substitution at the C3 position. chemicalbook.com However, when the C3 position is blocked, as in this compound, electrophilic attack may be directed to other positions on the ring, influenced by the electronic nature of the substituents present. For instance, electrophilic nitration and acetylation of wisdomlib.orgbenzothieno[3,2-b] wisdomlib.orgbenzothiophene, a related fused system, show that substitution occurs preferentially at other positions when the primary sites are occupied. researchgate.net

Metalation of the benzothiophene ring, typically with organolithium reagents, is another important transformation that allows for the introduction of a variety of functional groups. Deprotonation can occur at specific positions, which can then be trapped with electrophiles. researchgate.net While specific studies on the metalation of this compound are not extensively detailed, the general reactivity patterns of benzothiophenes suggest that this would be a feasible approach for further functionalization.

Furthermore, the sulfur atom in the benzothiophene ring can be oxidized to a sulfoxide (B87167) or a sulfone. nih.govmdpi.com This modification significantly alters the electronic properties of the ring system, often transforming the electron-donating character of the sulfide (B99878) into an electron-accepting sulfonyl group. mdpi.com For example, 3-chloro-2-methylbenzo[b]thiophene can be oxidized to 3-chloro-2-methylbenzo[b]thiophene-1,1-dioxide. nih.gov

Table 2: Reactions of the Benzothiophene Ring

| Reaction Type | Reactant | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| Oxidation | 2-methylbenzo[b]thiophene | Sodium hypochlorite | 3-Chloro-2-methylbenzo[b]thiophene-1,1-dioxide | nih.gov |

| C3 C-H Alkylation | Benzothiophene S-oxide | Silane, TFAA | C3-alkylated benzothiophene | nih.gov |

| C3 C-H Arylation | Benzothiophene S-oxide | Phenol, TFAA, pTsOH | C3-arylated benzothiophene | nih.gov |

Reactivity of Functional Groups on this compound Derivatives

A significant area of research has focused on the elaboration of derivatives bearing carbonyl and hydrazide functionalities, typically at the C2 position. The starting material for many of these transformations is this compound-2-carbonyl chloride, which can be synthesized from cinnamic acid and thionyl chloride. wisdomlib.orgamazonaws.comresearchgate.net

This versatile acyl chloride readily reacts with a variety of nucleophiles. For instance, treatment with hydrazine (B178648) hydrate (B1144303) yields 3-chlorobenzo[b]thiophene-2-carbohydrazide. researchgate.netresearchgate.net This carbohydrazide (B1668358) is a key intermediate for the synthesis of a wide range of heterocyclic compounds. Condensation of the carbohydrazide with various aromatic aldehydes produces Schiff bases (hydrazones). researchgate.netnih.gov These hydrazones can then undergo further cyclization reactions. For example, reaction with phenylacetic acid in the presence of thionyl chloride and triethylamine (B128534) can lead to the formation of β-lactams. researchgate.net

The carbonyl chloride can also react with amino acids, such as glycine, to form N-acylated amino acids. researchgate.net These products can then be used in the synthesis of other heterocyclic systems like oxazolones through intramolecular cyclization. Furthermore, the reaction of this compound-2-carbonyl chloride with 2-aminobenzothiazole (B30445) derivatives leads to the formation of N-(1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamides. amazonaws.com

Table 3: Reactions of Carbonyl and Hydrazide Derivatives

| Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| This compound-2-carbonyl chloride | Hydrazine hydrate | Carbohydrazide | researchgate.netresearchgate.net |

| 3-Chlorobenzo[b]thiophene-2-carbohydrazide | Aromatic aldehydes | Schiff bases (Hydrazones) | researchgate.netnih.gov |

| Schiff base | Phenylacetic acid, SOCl2, Triethylamine | β-Lactam | researchgate.net |

| This compound-2-carbonyl chloride | Glycine | N-acylated amino acid | researchgate.net |

| This compound-2-carbonyl chloride | 2-Amino-6-substituted benzothiazole (B30560) | N-(1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide | amazonaws.com |

The introduction of nitro and amino groups onto the this compound scaffold opens up further avenues for synthetic modifications. The strong electron-withdrawing nature of the nitro group can influence the reactivity of the benzothiophene ring, particularly in nucleophilic aromatic substitution reactions. researchgate.net The nitro group itself is a versatile functional group that can be readily reduced to an amino group, which in turn serves as a precursor for a multitude of other transformations.

For example, 3-chloro-N-(2-nitrophenyl)-1-benzothiophene-2-carboxamide can be synthesized and subsequently cyclized to form tetrazole derivatives. The nitro group in this context directs the cyclization process.

The amino group, once formed by the reduction of a nitro group or introduced by other means, is a powerful directing group in electrophilic aromatic substitution and a nucleophile in its own right. It can be acylated, alkylated, or diazotized to create a wide array of derivatives. For instance, the synthesis of 2-(3-aminobenzothiophene-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves the Thorpe-Ziegler isomerization of a precursor, indicating a reaction involving an amino group on the benzothiophene core. sioc-journal.cn Additionally, 2-aminothiophene-3-carboxamides are known to react with various reagents, leading to the formation of fused heterocyclic systems like thieno[2,3-d]pyrimidines. tubitak.gov.tr

Advanced Spectroscopic and Structural Characterization of 3 Chloro 1 Benzothiophene Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of 3-Chloro-1-benzothiophene compounds, offering precise information about the hydrogen and carbon environments within the molecule. chemicalbook.comspectrabase.comnih.govoregonstate.eduresearchgate.netuni.luchemspider.comsigmaaldrich.comudel.edunih.govsemanticscholar.orgnih.govuniroma1.it

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound derivatives provides characteristic signals for the protons on the bicyclic ring system. chemicalbook.comspectrabase.comnih.govoregonstate.eduresearchgate.netuni.luchemspider.comsigmaaldrich.comudel.edunih.govsemanticscholar.orgnih.govuniroma1.it The aromatic protons on the benzene (B151609) portion of the molecule typically appear as a complex series of multiplets in the downfield region, generally between δ 7.40 and 8.10 ppm. nih.gov The specific chemical shifts and coupling patterns are influenced by the substitution on the ring. For instance, in 3-Chlorobenzo[b]thiophene-2-carboxaldehyde, the aromatic protons are observed as multiplets between δ 7.50-7.61 ppm and doublets at δ 7.87 and 8.02 ppm. nih.gov The proton at position 2 of the benzothiophene (B83047) ring, if present, would also exhibit a distinct chemical shift.

| Proton Position | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic (Benzene Ring) | 7.40 - 8.10 | Multiplet (m), Doublet (d) | Represents protons H4, H5, H6, and H7. The exact shifts and splitting depend on the substitution pattern. |

| H2 (Thiophene Ring) | Variable | Singlet (s) or Doublet (d) | Chemical shift is sensitive to the substituent at position 2. Often absent in 2-substituted derivatives. |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. researchgate.netsemanticscholar.orguniroma1.it The spectrum for a this compound derivative will display distinct signals for each carbon atom in the structure. The aromatic carbons of the fused benzene ring and the thiophene (B33073) ring typically resonate in the δ 120-145 ppm range. nih.gov The carbon atom directly bonded to the chlorine atom (C3) shows a characteristic chemical shift, as do the quaternary carbons (C3a and C7a) at the ring junction. For example, spectral data for 2-chloromethyl-3-chlorobenzo[b]thiophene shows carbon signals at δ 137.45, 136.20, 133.22, 126.27, 125.26, 122.74, 122.41, and 120.90 ppm. nih.gov

| Carbon Position | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C2, C4, C5, C6, C7 | 120 - 130 | Aromatic carbons bonded to hydrogen. |

| C3 | 120 - 135 | Carbon atom bearing the chlorine substituent. |

| C3a, C7a | 135 - 145 | Quaternary carbons at the ring fusion. |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is instrumental in identifying the key functional groups present in the this compound molecule by detecting the vibrational frequencies of its bonds. chemicalbook.comspectrabase.comnih.govoregonstate.eduresearchgate.netuni.luchemspider.comsigmaaldrich.comudel.edunih.govsemanticscholar.orgnih.gov The spectrum displays several characteristic absorption bands that confirm the benzothiophene core structure.

Key vibrational modes include:

Aromatic C-H Stretching: Weak to medium bands appearing above 3000 cm⁻¹, typically in the 3020-3100 cm⁻¹ region, are indicative of the C-H bonds on the aromatic rings. nih.gov

Aromatic C=C Stretching: Multiple sharp bands of variable intensity between 1450 and 1600 cm⁻¹ correspond to the stretching vibrations of the carbon-carbon double bonds within the fused aromatic system. nih.gov

C-Cl Stretching: A moderate to strong absorption in the 800-600 cm⁻¹ range is characteristic of the carbon-chlorine bond.

C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region arise from the out-of-plane bending of the aromatic C-H bonds, the pattern of which can sometimes provide information on the substitution of the benzene ring.

| Frequency Range (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| 3020 - 3100 | Aromatic C-H Stretch | Medium-Weak |

| 1450 - 1600 | Aromatic C=C Ring Stretch | Variable, Sharp |

| 600 - 800 | C-Cl Stretch | Medium-Strong |

| 675 - 900 | Aromatic C-H Out-of-Plane Bend | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. chemicalbook.comnih.govoregonstate.eduresearchgate.netsemanticscholar.orgnih.govuniroma1.it For this compound (C₈H₅ClS), the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. A key diagnostic feature is the presence of an isotopic peak at M+2, which is approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes). nih.gov

High-resolution mass spectrometry (HRMS) can provide the exact mass, which confirms the elemental formula. nih.gov The fragmentation pattern typically involves the loss of the chlorine atom ([M-Cl]⁺) and cleavage of the thiophene ring. For example, the GC-MS analysis of 2-chloromethyl-3-chlorobenzo[b]thiophene shows a molecular ion at m/z 216, with significant fragments at m/z 181 and 145. nih.gov

| Feature | Expected m/z Value | Notes |

|---|---|---|

| Molecular Ion (M⁺) | 168 (for ³⁵Cl), 170 (for ³⁷Cl) | The M⁺ and M+2 peaks appear in an approximate 3:1 ratio. |

| [M-Cl]⁺ Fragment | 133 | Results from the loss of a chlorine radical. |

Elemental Analysis for Compositional Verification

Elemental analysis provides experimental verification of the empirical formula of a synthesized compound by determining the percentage composition of its constituent elements. nih.govoregonstate.eduresearchgate.netuni.lunih.gov For this compound, with the molecular formula C₈H₅ClS, the theoretical elemental composition can be calculated. These calculated values are then compared against experimentally determined values to confirm the purity and identity of the compound. Modern high-resolution mass spectrometry (HRMS) often serves a similar purpose by confirming the molecular formula with high accuracy. nih.gov

| Element | Atomic Mass | Calculated Percentage |

|---|---|---|

| Carbon (C) | 12.011 | 56.98% |

| Hydrogen (H) | 1.008 | 2.99% |

| Chlorine (Cl) | 35.453 | 21.03% |

| Sulfur (S) | 32.06 | 19.01% |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for the separation, purification, and purity assessment of this compound. oregonstate.eduresearchgate.netchemspider.com Flash column chromatography is a standard technique employed for the purification of synthesized benzothiophene derivatives from reaction mixtures. nih.gov

For assessing the final purity of the compound, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly utilized. nih.gov These techniques separate the target compound from any residual starting materials, solvents, or byproducts. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. A single, sharp peak in the chromatogram is indicative of a high-purity sample.

Computational and Theoretical Investigations of 3 Chloro 1 Benzothiophene Derivatives

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and predicting the reactivity of 3-chloro-1-benzothiophene derivatives. nih.govresearchgate.net By calculating the electron density of a molecule, DFT can elucidate various chemical properties and reaction mechanisms. For instance, DFT calculations, such as those using the B3LYP/6-31G* level of theory, have been employed to show that the presence of a chloro group at the 3-position of the benzothiophene (B83047) ring enhances the electrophilicity of other functional groups attached to the ring system. This increased electrophilicity, confirmed by a calculated 15% increase in the electrophilicity index compared to non-chlorinated analogs, facilitates nucleophilic addition reactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding chemical reactivity. numberanalytics.com The energies and spatial distributions of these orbitals indicate the most likely sites for electrophilic and nucleophilic attack.

In derivatives of this compound, the HOMO is often localized on the benzothiophene ring system, indicating its electron-donating capability. Conversely, the LUMO is typically centered on electron-withdrawing groups or specific atoms, highlighting their susceptibility to nucleophilic attack. smolecule.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's stability and reactivity; a smaller gap generally corresponds to higher reactivity. mdpi.com For example, DFT calculations have shown that methyl substitution at the C3 position of a benzothiophene derivative can raise the HOMO energy by 0.45 eV compared to the unsubstituted counterpart, thereby enhancing its reactivity towards electrophiles. smolecule.com

| Compound Derivative | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 2e | - | - | 4.59 |

| 3b | - | - | 3.96 |

| 3f | - | - | 3.96 |

Table 1: Frontier Molecular Orbital (FMO) analysis of selected thiophene (B33073) derivatives, highlighting the HOMO-LUMO energy gaps which indicate their relative reactivity. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. uni-muenchen.delibretexts.org This is achieved by mapping the electrostatic potential onto the electron density surface of the molecule.

For this compound derivatives, MEP maps typically show negative potential (often colored red) around electronegative atoms like oxygen and the chlorine atom, indicating sites prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are usually found around hydrogen atoms and areas of lower electron density, marking them as sites for nucleophilic attack. researchgate.net This visual tool is invaluable for predicting intermolecular interactions, such as hydrogen bonding and receptor-ligand binding, which are critical in drug design. core.ac.ukscispace.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and intermolecular interactions. researchgate.net By simulating the motion of atoms and molecules, MD can reveal stable conformations and binding patterns in different environments. researchgate.netnih.gov

For derivatives of this compound, MD simulations have been used to understand how these molecules interact with biological targets, such as proteins. nih.gov For example, a 100-ns MD simulation was used to determine the stable conformation and binding energy of a benzothiophene derivative within a stimulating environment. researchgate.net These simulations can predict the stability of a ligand-protein complex, a crucial factor in the development of new therapeutic agents. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. imist.maresearchgate.net By identifying key molecular descriptors that correlate with activity, QSAR models can predict the potency of new, unsynthesized compounds. imist.mascispace.com

In the context of this compound derivatives, QSAR studies have been instrumental in identifying structural features that are crucial for their biological effects, such as antimicrobial or antitumor activities. imist.maresearchgate.net These models often employ a variety of molecular descriptors, including thermodynamic and steric properties. For instance, QSAR models for certain benzothiophene derivatives have highlighted that bulky substitutions and high nucleophilicity are favorable for their anti-tubercular activity. researchgate.net The predictive power of these models is typically validated using statistical methods like leave-one-out cross-validation. scispace.com

| QSAR Model | Statistical Parameter | Value | Significance |

|---|---|---|---|

| Anti-tubercular Activity of Thiazolidinones and Azetidinones | Correlation Coefficient (r) | >0.860 | Indicates a strong correlation between descriptors and activity. |

| Cross-validated Coefficient (q²) | - | Assesses the internal predictive power of the model. researchgate.netscispace.com | |

| Antimicrobial Activity against S. aureus | Regression Models | PLS, PCR, MLR | Used to develop predictive models. imist.ma |

| Validation | External Datasets | Confirms the predictive capability of the models. imist.ma |

Table 2: Overview of QSAR modeling parameters for benzothiophene derivatives, demonstrating the statistical validation and predictive nature of the models.

Diverse Research Applications of 3 Chloro 1 Benzothiophene and Its Analogues

Medicinal Chemistry and Pharmacological Investigations of 3-Chloro-1-benzothiophene Derivatives

The structural framework of this compound has been systematically modified to create novel chemical entities with enhanced biological activities. These investigations are pivotal in the discovery of new therapeutic agents.

Derivatives of this compound have shown a broad spectrum of antimicrobial activities, inhibiting the growth of various pathogenic bacteria and fungi. The presence of the chloro group at the 3-position of the benzothiophene (B83047) nucleus is often associated with enhanced antimicrobial efficacy. researchgate.net

The antibacterial potential of this compound derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacteria.

Staphylococcus aureus : Numerous studies have reported the inhibitory effects of this compound derivatives against Staphylococcus aureus. For instance, certain benzothiophene-conjugated compounds have demonstrated strong inhibitory effects. researchgate.net One study identified (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, which exhibited a minimal inhibitory concentration (MIC) of 4 µg/mL against both a reference strain and a clinically isolated methicillin-resistant S. aureus (MRSA) strain. mdpi.com In other research, various synthesized derivatives showed zones of inhibition against S. aureus ranging from slight to moderate. researchgate.net

Bacillus subtilis : Derivatives have also shown good efficacy against Bacillus subtilis. Certain compounds produced zones of inhibition of up to 16 mm. researchgate.net Other studies confirmed slight to moderate activity against this bacterium. researchgate.net

Bacillus cereus : Currently, there is limited specific research available in the public domain detailing the efficacy of this compound derivatives against Bacillus cereus.

Staphylococcus epidermidis : Research into new aryloxy[1-(thien-2-yl)propyl]piperidines has shown promising activity against multidrug-resistant and biofilm-producing Staphylococcus epidermidis. One derivative, in particular, demonstrated high antibacterial activity toward these resistant strains with a MIC value of 0.2 μg/mL. uj.edu.pl

Micrococcus luteus : Specific data on the activity of this compound derivatives against Micrococcus luteus is not extensively covered in currently available research literature.

Escherichia coli : Against the Gram-negative bacterium Escherichia coli, various this compound derivatives have demonstrated slight to moderate antibacterial activity, with zones of inhibition measured in several studies. researchgate.net

Pseudomonas aeruginosa : Similarly, synthesized derivatives of this compound have been tested against Pseudomonas aeruginosa, showing slight to moderate levels of inhibition. researchgate.netjocpr.com

| Derivative Type | Bacterial Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Acylhydrazone | Staphylococcus aureus (MRSA) | MIC | 4 µg/mL | mdpi.com |

| Quinazolinone conjugate | Bacillus subtilis | Zone of Inhibition | 16 mm | researchgate.net |

| Quinazolinone conjugate | Staphylococcus aureus | Zone of Inhibition | 15 mm | researchgate.net |

| Chalcone (B49325) derivative | Escherichia coli | Zone of Inhibition | 12-15 mm | researchgate.net |

| Chalcone derivative | Pseudomonas aeruginosa | Zone of Inhibition | 10-14 mm | researchgate.net |

The investigation into this compound derivatives has also revealed their potential as antifungal agents.

Candida albicans : Several synthesized compounds have been tested against Candida albicans, showing slight to moderate antifungal activity. researchgate.net In one study, specific quinazolinone derivatives showed notable antifungal activity against C. albicans, with zones of inhibition reaching up to 16 mm. researchgate.net

Aspergillus niger : Derivatives have also been screened for activity against Aspergillus niger, where they demonstrated slight to moderate efficacy. researchgate.net

Aspergillus clavatus : There is currently a lack of specific research data on the efficacy of this compound derivatives against Aspergillus clavatus.

| Derivative Type | Fungal Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Quinazolinone conjugate | Candida albicans | Zone of Inhibition | 15-16 mm | researchgate.net |

| Chalcone derivative | Candida albicans | Zone of Inhibition | 11-14 mm | researchgate.net |

| Benzotriazole derivative | Aspergillus niger | Zone of Inhibition | 12 mm | |

| Chalcone derivative | Aspergillus niger | Zone of Inhibition | 10-13 mm | researchgate.net |

The precise mechanisms of antimicrobial action for this compound derivatives are not yet fully elucidated and are the subject of ongoing research. However, studies on structurally related compounds provide some insights. For certain antifungal agents, a proposed mechanism involves binding to ergosterol, a critical component of the fungal cell membrane, leading to membrane disruption. scielo.br Another potential mechanism, observed in antibacterial arylurea agents containing a thiophene (B33073) moiety, involves the depolarization of the bacterial cell membrane. uj.edu.pl This disruption of membrane integrity and function is a plausible mode of action for the antimicrobial effects observed in this compound derivatives.

Beyond their antimicrobial effects, derivatives of this compound have emerged as a promising class of compounds in oncology research, demonstrating cytotoxic effects against various cancer cell lines.

Significant research has focused on the efficacy of these compounds against breast cancer, particularly the MCF-7 cell line. Studies have highlighted that chloro-benzothiophene analogues exhibit biological activity against MCF-7 cells. While specific IC₅₀ values for this compound derivatives are part of detailed individual studies, the broader class of thiophene and benzothiophene derivatives has shown potent antiproliferative properties. For example, some novel benzothiazole (B30560) derivatives, which share structural similarities, have shown IC₅₀ values against the MCF-7 cell line that are more potent than the reference drug cisplatin. These findings suggest that the benzothiophene scaffold, particularly with a chloro substitution, is a promising framework for the development of new anti-breast cancer agents.

Anticancer and Antitumor Properties

General Antitumor Potentials

Derivatives of this compound have demonstrated notable potential as antitumor agents in a variety of research settings. For instance, novel acrylonitrile (B1666552) analogues of benzothiophene have shown significant growth inhibition across a panel of 60 human cancer cell lines, with GI50 values often in the nanomolar range (10–100 nM). nih.gov Specifically, compounds designated as 5, 6, and 13 in one study exhibited potent cytotoxic effects against numerous cancer cell lines. nih.gov Another study highlighted a benzothiophene analogue, 15c, which showed strong anti-proliferative effects in MCF-7 breast cancer cell lines. nih.gov

Transition metal complexes incorporating 3-chlorothiophene-2-carboxylic acid have also been investigated for their anticancer properties. researchgate.net One such complex demonstrated significant inhibitory effects on human leukemia K562 cells and colon cancer SW480 cells. researchgate.net Furthermore, thiophene analogues of 5-chloro-5,8-dideazafolic acid have been synthesized and tested as inhibitors of tumor cell growth, with IC50 values of 1.8 µM and 2.1 µM against CCRF-CEM human leukemic lymphoblasts. nih.gov

The introduction of a chloro functional group at the 3-position of the benzothiophene nucleus has been noted to enhance antibacterial activities, and by extension, is a structural feature explored in the development of novel anticancer agents. researchgate.net Chalcone derivatives based on chlorothiophene have also been investigated, with some compounds showing strong toxicity against WiDr colorectal cancer cells (IC50 = 0.45 and 0.77 µg/mL) while exhibiting promising selectivity towards normal cells. arabjchem.org

| Compound/Analogue | Cancer Cell Line(s) | Activity Metric | Reported Value | Source |

|---|---|---|---|---|

| Benzothiophene Acrylonitrile Analogues (5, 6, 13) | Panel of 60 Human Cancer Cell Lines | GI50 | 10–100 nM | nih.gov |

| Benzothiophene Analogue 15c | MCF-7 (Breast Cancer) | Potent anti-proliferative effect | nih.gov | |

| 3-Chlorothiophene-2-carboxylic acid metal complex | K562 (Leukemia), SW480 (Colon Cancer) | Significant inhibitory effects | researchgate.net | |

| Thiophene analogues of 5-chloro-5,8-dideazafolic acid | CCRF-CEM (Human Leukemic Lymphoblasts) | IC50 | 1.8 +/- 0.1 µM | nih.gov |

| 2.1 +/- 0.8 µM | ||||

| Chlorothiophene-based Chalcones (C6 and C4) | WiDr (Colorectal Cancer) | IC50 | 0.45 µg/mL | arabjchem.org |

| 0.77 µg/mL |

Molecular Targets and Pathways in Oncology Research

The antitumor activity of this compound analogues is underpinned by their interaction with various molecular targets and signaling pathways crucial for cancer cell proliferation and survival. A significant mechanism of action for some benzothiophene acrylonitrile analogues is the inhibition of tubulin polymerization. nih.gov This disruption of microtubule dynamics leads to mitotic catastrophe and cell death. nih.gov Notably, these compounds are effective against multidrug-resistant cancer cell lines and are not substrates for P-glycoprotein, a common mediator of drug resistance. nih.gov

In the context of breast cancer, novel benzothiophene hybrids have been designed as selective estrogen receptor covalent antagonists. nih.gov The representative analogue, 15c, was found to downregulate the levels of cellular ERα protein and attenuate the expression of its target genes, TFF-1 and GREB-1. nih.gov This indicates a targeted approach to inhibiting estrogen receptor signaling, a key driver in a majority of breast cancers. nih.gov

Other research has focused on the p53 pathway, a critical tumor suppressor pathway. Chlorothiophene-based chalcones are being investigated for their potential to induce apoptosis via p53-targeted mechanisms. arabjchem.org Computational analyses have shown that these compounds can interact with anti-apoptotic proteins like MDM2 and Bcl-2, which are key negative regulators of p53. arabjchem.org

| Compound Class/Analogue | Molecular Target/Pathway | Mechanism of Action | Source |

|---|---|---|---|

| Benzothiophene Acrylonitrile Analogues | Tubulin | Inhibition of tubulin polymerization, leading to mitotic catastrophe. | nih.gov |

| Benzothiophene Hybrid (15c) | Estrogen Receptor Alpha (ERα) | Covalent antagonist, downregulates ERα protein levels and target gene expression. | nih.gov |

| Chlorothiophene-based Chalcones | p53 Pathway (MDM2, Bcl-2) | Interaction with anti-apoptotic proteins to potentially activate p53-mediated apoptosis. | arabjchem.org |

Anti-inflammatory and Analgesic Activities

The benzothiophene framework is a key structural feature in compounds exhibiting anti-inflammatory and analgesic properties. rsc.org Research has shown that certain benzothiophene derivatives possess a wide spectrum of pharmacological activities, including anti-inflammatory and analgesic effects.

A study on substituted bromo-benzothiophene carboxamides demonstrated their potent analgesic and anti-inflammatory responses. nih.gov These compounds were found to act by selectively inhibiting cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.gov Their mechanism also involves disrupting the prostaglandin-E2-dependent positive feedback loop of COX-2 regulation. nih.gov This leads to a reduction in the levels of cytokines, chemokines, and prostaglandin-E2 synthesis, as well as decreased neutrophil accumulation and activation. nih.gov

Anthelmintic Activities

Several synthesized benzothiophene derivatives have shown promise as effective anthelmintic agents. wisdomlib.org In a study focused on the synthesis and screening of new benzothiophene derivatives, the starting material used was 3-chlorobenzo[b]thiophene-2-carbonylchloride, derived from cinnamic acid. amazonaws.com The resulting N-(6-substituted-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamide compounds were evaluated for their anthelmintic activity. amazonaws.com The study concluded that some of the synthesized substituted benzothiophenes could be a rich source for the development of new anthelmintic drugs. amazonaws.com

Antiviral Activities (e.g., Anti-HIV)

The structural framework of this compound has been utilized in the synthesis of compounds with potential antiviral activity. Although direct anti-HIV activity of this compound itself is not extensively documented in the provided context, its derivatives have been explored in this area. For instance, several heterocyclic thioureas have been reported as a new class of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). This is relevant as the synthesis of some benzothiophene derivatives has been explored in the context of creating novel compounds with broad antimicrobial potential.

Furthermore, a series of novel unsaturated five-membered benzo-heterocyclic amine derivatives were synthesized and showed potent broad-spectrum antiviral activity. nih.gov Notably, compounds 3f and 3g from this study were active against both RNA viruses (such as influenza A and HCV) and a DNA virus (HBV) at low micromolar concentrations. nih.gov A structure-activity relationship (SAR) study indicated that electron-withdrawing substituents on the aromatic or heteroaromatic ring favored antiviral activity against RNA viruses. nih.gov

Antioxidant Activities

Benzothiophene derivatives have been investigated for their antioxidant properties. In one study, nine novel benzothiophene derivatives were synthesized and evaluated as antioxidants in vitro. nih.gov The most potent antioxidant compounds from this series were identified as compounds 3-5 and 10. nih.gov Specifically, p-fluoro, p-bromo, and pyrido benzothiophene derivatives demonstrated good antioxidant and anti-inflammatory effects. nih.gov

In another research context, the antioxidant activity of antitubercular compounds derived from benzo[b]thiophene was assessed. nih.gov The 1,3-diketone derivative 7f, with an EC50 of 20.00 μg/mL, was identified as the best synthetic antioxidant when compared to the standard antioxidant drug BHT. nih.gov These findings suggest that the antioxidant activity of these derivatives is a distinct property and not merely a corollary of their antitubercular effects. nih.gov

Antitubercular Activity

The benzothiophene scaffold is of significant interest in the development of new antitubercular agents. benthamdirect.com Several studies have demonstrated the efficacy of this compound derivatives and their analogues against Mycobacterium tuberculosis.

One study investigated a series of benzo[b]thiophene-2-carboxylic acid derivatives against Mycobacterium tuberculosis H37Ra (MTB). nih.gov Compound 7b, which has both bromo and chloro substituents, was highly active against multidrug-resistant MTB H37Ra, with a MIC of 2.73 μg/mL against the dormant stage. nih.gov Another compound, the flavone (B191248) 8g, showed superior activity against both active (MIC = 0.56 μg/mL) and dormant (MIC = 0.60 μg/mL) M. bovis BCG. nih.gov

Another class of compounds, the 3-substituted benzothiophene-1,1-dioxides, were also found to be effective inhibitors of M. tuberculosis growth. nih.govpeerj.com Within this series, the tetrazole substituent was the most potent, with a minimum inhibitory concentration (MIC) of 2.6 µM. nih.govpeerj.com Oxadiazole derivatives also showed good anti-tubercular activity with MICs in the range of 3–8 µM. nih.govpeerj.com

| Compound/Analogue | Mycobacterium Strain | Activity Metric | Reported Value | Source |

|---|---|---|---|---|

| Compound 7b (bromo and chloro substituted) | Multidrug-resistant M. tuberculosis H37Ra (dormant) | MIC | 2.73 µg/mL | nih.gov |

| M. tuberculosis H37Ra (active and dormant) | MIC | 0.91 to 2.83 µg/mL | ||

| Flavone 8g | M. bovis BCG (active) | MIC | 0.56 µg/mL | nih.gov |

| M. bovis BCG (dormant) | MIC | 0.60 µg/mL | ||

| 3-substituted benzothiophene-1,1-dioxide (tetrazole substituent) | M. tuberculosis | MIC | 2.6 µM | nih.govpeerj.com |

| 3-substituted benzothiophene-1,1-dioxide (oxadiazole derivatives) | M. tuberculosis | MIC | 3–8 µM | nih.govpeerj.com |

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Butyrylcholinesterase, Carbonic Anhydrase)

Derivatives of this compound are significant subjects of enzyme inhibition studies, particularly targeting cholinesterases, which are crucial in the management of neurodegenerative diseases. semanticscholar.org The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can help manage the symptoms of Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. mdpi.comnih.gov

Research has shown that benzothiophene-chalcone hybrids can act as effective inhibitors of both AChE and BChE. semanticscholar.org For instance, certain synthesized benzothiophene–chalcone hybrids proved to be better inhibitors of both enzymes compared to their benzothiophene precursors. semanticscholar.org Specifically, compound 5f from one study was identified as the most effective AChE inhibitor with an IC50 value of 62.10 µM, while compound 5h was the best BChE inhibitor with an IC50 of 24.35 µM, a potency comparable to the reference drug galantamine (IC50 = 28.08 µM). semanticscholar.org

The mechanism of inhibition is often non-covalent, with the molecules positioning themselves within the active site of the enzyme. mdpi.com Molecular docking studies suggest that these compounds can occupy the enzyme's active cavity, placing them in close proximity to the catalytic triad, particularly in BChE. mdpi.comnih.gov

Beyond cholinesterases, derivatives of benzo[b]thiophene-2-sulfonamide have been investigated as topically active inhibitors of ocular carbonic anhydrase, demonstrating the broader enzymatic inhibitory potential of the benzothiophene scaffold. researchgate.net

| Compound Class | Target Enzyme | Key Findings | IC50 Values |

| Benzothiophene-chalcone hybrids | Acetylcholinesterase (AChE) | Compound 5f identified as the best inhibitor in its series. semanticscholar.org | 62.10 µM semanticscholar.org |

| Benzothiophene-chalcone hybrids | Butyrylcholinesterase (BChE) | Compound 5h showed potency similar to the reference drug galantamine. semanticscholar.org | 24.35 µM semanticscholar.org |

| Benzo[b]thiophene-2-sulfonamide derivatives | Carbonic Anhydrase | Investigated for potential as topically active ocular hypotensive agents. researchgate.net | Not specified |

Anti-allergic Activity

The benzothiophene framework is also a promising scaffold for the development of anti-allergic agents. researchgate.net Studies have described the synthesis and anti-allergic activity of novel benzothiophene carboxamidotetrazoles. researchgate.net A number of these compounds were found to inhibit the release of histamine (B1213489) from basophils stimulated by anti-IgE, which were obtained from allergic donors. researchgate.net This demonstrates a direct mechanism for their anti-allergic effects. Optimal activity was observed in benzothiophenes that featured a 3-alkoxy substituent combined with a methoxy (B1213986) group at the 5 or 6 position, or a 5,6-dimethoxy group. researchgate.net

Neurodegenerative Disease Research (e.g., Anti-Alzheimer's Disease Agents)

Given their role as cholinesterase inhibitors, benzothiophene derivatives are prime candidates in the search for new treatments for neurodegenerative diseases, most notably Alzheimer's disease (AD). semanticscholar.orgresearchgate.net AD is characterized by a decline in cognitive function linked to factors including low levels of the neurotransmitter acetylcholine. semanticscholar.org By inhibiting the enzymes AChE and BChE that break down acetylcholine, these compounds can help alleviate symptoms. mdpi.comnih.gov

The development of multi-target-directed ligands (MTDLs) is a modern approach to treating complex diseases like AD. nih.gov Benzothiazole derivatives, structurally related to benzothiophenes, have been developed as MTDLs that not only inhibit cholinesterases but also target other relevant pathways, such as the histamine H3 receptor and monoamine oxidase B (MAO-B). nih.gov The benzothiophene scaffold is considered a "privileged structure" in drug discovery due to its wide range of biological activities, making it a valuable starting point for designing new lead molecules against numerous diseases, including AD. researchgate.net

Corrosion Inhibition Studies

In the field of materials science, derivatives of thiophene, the parent heterocycle of benzothiophene, are recognized as effective corrosion inhibitors for metals like iron and carbon steel, particularly in acidic environments. frontiersin.orgnih.gov Organic molecules containing sulfur atoms are known to be effective because the heteroatoms can be adsorbed onto the metal surface, forming a protective layer that decreases the corrosion rate. frontiersin.org

Studies on thiophene derivatives have demonstrated high inhibition efficiencies. For example, two novel bithienyl fluorobenzamidine derivatives, MA-1615 and MA-1740 , showed corrosion inhibition efficiencies of 95.6% and 96.9%, respectively, for carbon steel in a 1 M HCl solution. nih.gov The inhibition mechanism involves the adsorption of the inhibitor molecules onto the steel surface, blocking active sites. nih.gov Theoretical and computational studies support these experimental findings, indicating that factors like the energy of the highest occupied molecular orbital (E-HOMO) and the energy gap (ΔE) correlate with the inhibitor's performance. frontiersin.org

| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) |

| MA-1615 | Carbon Steel | 1 M HCl | 95.6 nih.gov |

| MA-1740 | Carbon Steel | 1 M HCl | 96.9 nih.gov |

| Thiophene Derivatives (General) | Iron, Carbon Steel | Acidic Solutions | Up to 98.26 frontiersin.orgresearchgate.net |

Structure-Activity Relationships (SAR) in Biological Contexts

The study of structure-activity relationships (SAR) is crucial for optimizing the therapeutic potential of benzothiophene derivatives. researchgate.net SAR analyses help medicinal chemists understand how specific structural modifications influence a compound's biological activity, guiding the design of more potent and selective molecules. researchgate.netugent.be

For antimicrobial agents derived from this compound, it has been observed that the presence of the chloro group at the 3-position of the benzothiophene nucleus enhances antibacterial activity. researchgate.net Furthermore, adding specific groups, such as fluoro and nitro substituents, to an attached phenyl ring can increase antifungal activity. researchgate.net In the context of cholinesterase inhibition, SAR studies on benzothiophene-chalcone hybrids revealed that the chalcone moiety significantly boosts inhibitory activity against both AChE and BChE compared to simpler benzothiophene precursors. semanticscholar.org These insights are vital for refining lead compounds into effective drug candidates.

Preclinical Development and Lead Candidate Identification in Drug Discovery

In the drug discovery pipeline, a "lead compound" is a chemical starting point that shows promise for a particular biological target. nih.gov High-quality leads already meet some of the criteria for a future drug candidate, such as having a molecular weight under 500 g/mol and a partition coefficient (logP) less than 5. nih.govresearchgate.net Benzothiophene derivatives are frequently identified as lead compounds due to their versatile biological activity and favorable chemical properties. researchgate.net

Once a lead is identified, it enters the preclinical development phase. This stage is an idiosyncratic and often nonlinear process involving extensive testing and optimization to produce a clinical candidate suitable for formal toxicity evaluation in animals and, eventually, human trials. nih.govnih.gov This process involves refining the molecule's structure to improve its efficacy, selectivity, bioavailability, and biodistribution while minimizing potential toxicity. researchgate.netnih.gov The ultimate goal is to identify a single compound that possesses the necessary safety and efficacy profile to proceed to clinical testing. nih.gov

Materials Science Applications of this compound Derivatives

Beyond their biological applications, this compound and its derivatives have found significant use in materials science, particularly in the field of organic electronics. bgu.ac.iltandfonline.com The benzothiophene core is a key building block for organic semiconductors due to its rigid, planar structure which facilitates π-π stacking and efficient charge transport. mdpi.com

Derivatives of researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (BTBT), a fused benzothiophene structure, have been extensively studied for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). bgu.ac.ilmdpi.comresearchgate.net These materials offer high charge carrier mobility, thermal stability, and the potential for solution-based processing. mdpi.com The introduction of a 3-chloro substituent can influence the electronic properties and molecular packing of these materials, leading to the formation of broad nematic phases in liquid crystals. tandfonline.com Furthermore, modifying the BTBT core, for instance through sulfur oxidation, can significantly alter the material's crystal packing, thermal stability, and optoelectronic properties, leading to enhanced fluorescence with quantum yields exceeding 99%. mdpi.com These tunable properties make benzothiophene derivatives highly promising for the development of next-generation flexible and transparent electronic devices. researchgate.net

Synthesis of Novel Materials and Functionalized Polymers

The structural framework of this compound provides a robust platform for the development of new materials and functionalized polymers. The inherent properties of the benzothiophene unit, such as thermal stability and charge transport capabilities, can be tailored and incorporated into larger polymeric systems. mdpi.com

Researchers have focused on the functionalization of the benzothiophene core to create monomers for polymerization. The reactivity of positions on the benzothiophene ring allows for the attachment of various functional groups, which can then be used to build polymer chains with specific, pre-determined properties. This approach is part of a broader strategy in materials science where thiophene-based materials are foundational in organic electronics due to the thiophene ring's ability to facilitate pi-conjugation, which is essential for electron delocalization and charge transport. mdpi.com By modifying the benzothiophene core, chemists can precisely tune the electronic energy levels, solubility, and stability of the resulting polymers.